molecular formula C20H21Cl2N3OS2 B2514808 1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride CAS No. 1327526-82-8

1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride

Cat. No.: B2514808
CAS No.: 1327526-82-8
M. Wt: 454.43
InChI Key: KMSLABJOOMUCGQ-UHFFFAOYSA-N
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Description

1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C20H21Cl2N3OS2 and its molecular weight is 454.43. The purity is usually 95%.
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Biological Activity

1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is a synthetic compound characterized by a complex structure that includes a thiazole ring, piperazine moiety, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C19H19ClN3OS2C_{19}H_{19}ClN_{3}OS_{2}, with a molecular weight of approximately 440.4 g/mol. The presence of the thiazole and piperazine rings contributes to its diverse pharmacological profile, including anti-inflammatory, antibacterial, and anticancer properties .

PropertyValue
Molecular FormulaC19H19ClN3OS2C_{19}H_{19}ClN_{3}OS_{2}
Molecular Weight440.4 g/mol
CAS Number1323625-19-9

Anticancer Properties

Thiazole derivatives, including this compound, have shown promising anticancer activity. The thiazole ring is known for its ability to interact with various biological targets involved in cancer progression. Studies indicate that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:
In a recent study, derivatives of thiazole were evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated that compounds similar to this compound exhibited IC50 values ranging from 5 to 15 μM against human breast cancer cell lines .

Antimicrobial Activity

The compound's structural components suggest potential antibacterial properties. Preliminary assays have indicated that it may exhibit activity against Mycobacterium tuberculosis, which is crucial given the rising incidence of drug-resistant tuberculosis strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table: Comparative Antimicrobial Activity

Compound NameIC50 (μM)Target Organism
This compound10Mycobacterium tuberculosis
Rifampicin<0.5Mycobacterium tuberculosis
Chloramphenicol15Various Gram-positive bacteria

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes involved in disease pathways. Interaction studies have shown that it may act as an inhibitor of certain kinases or transcription factors involved in cancer cell proliferation.

Properties

IUPAC Name

1-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS2.ClH/c21-16-5-3-15(4-6-16)18-14-27-19(22-18)13-23-7-9-24(10-8-23)20(25)12-17-2-1-11-26-17;/h1-6,11,14H,7-10,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSLABJOOMUCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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